molecular formula C18H20N2O4S B3981981 N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylbutanamide

N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylbutanamide

Cat. No. B3981981
M. Wt: 360.4 g/mol
InChI Key: MFSDUWFVFGLXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylbutanamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis and rheumatoid arthritis. Celecoxib has also been found to have potential therapeutic applications in cancer, Alzheimer's disease, and other inflammatory disorders.

Mechanism of Action

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Celecoxib reduces inflammation and pain without affecting the production of prostaglandins that are important for normal physiological functions, such as maintaining the integrity of the gastrointestinal tract and regulating renal blood flow.
Biochemical and physiological effects:
Celecoxib has been found to have several biochemical and physiological effects. It reduces inflammation and pain by inhibiting COX-2, which leads to a decrease in the production of prostaglandins. Celecoxib has also been found to have anti-angiogenic effects, which inhibit the growth of blood vessels that supply nutrients to tumors. In addition, Celecoxib has been shown to modulate the immune system and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

Celecoxib has several advantages for lab experiments. It is a selective COX-2 inhibitor and does not affect the production of prostaglandins that are important for normal physiological functions. Celecoxib is also readily available and easy to administer. However, Celecoxib has some limitations for lab experiments. It has a short half-life and requires frequent dosing. In addition, Celecoxib has been found to have some off-target effects, which may affect the interpretation of experimental results.

Future Directions

Celecoxib has several potential future directions for research. In cancer research, Celecoxib could be studied in combination with other drugs to enhance its efficacy. In Alzheimer's disease research, Celecoxib could be studied in larger clinical trials to determine its efficacy in improving cognitive function. In addition, Celecoxib could be studied in other inflammatory disorders, such as inflammatory bowel disease and psoriasis. Further research is needed to fully understand the potential therapeutic applications of Celecoxib.

Scientific Research Applications

Celecoxib has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, Celecoxib has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to enhance the efficacy of chemotherapy and radiotherapy. In Alzheimer's disease research, Celecoxib has been found to reduce inflammation and improve cognitive function. In addition, Celecoxib has also been studied for its potential applications in cardiovascular diseases, diabetes, and other inflammatory disorders.

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13(15-6-4-3-5-7-15)12-18(22)19-16-8-10-17(11-9-16)25(23,24)20-14(2)21/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSDUWFVFGLXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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